3,5-Difluoro-4-isopropoxybenzaldehyde
Description
3,5-Difluoro-4-isopropoxybenzaldehyde (CAS: 1443343-76-7) is a fluorinated benzaldehyde derivative featuring two fluorine atoms at the 3- and 5-positions and an isopropoxy group at the 4-position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and fine chemicals . Its structure balances electronic effects (from fluorine atoms) and steric bulk (from the isopropoxy group), making it a versatile building block for drug discovery and agrochemical research.
Properties
IUPAC Name |
3,5-difluoro-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGBFCNZBDWSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isopropoxybenzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: 3,5-Difluoro-4-isopropoxybenzoic acid.
Reduction: 3,5-Difluoro-4-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-isopropoxybenzaldehyde is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
(a) 2,3-Difluoro-4-iodobenzaldehyde (EP 4374877 A2)
- Substituents : Fluorine at 2- and 3-positions, iodine at 4-position.
- Key Properties :
- The iodine substituent introduces a heavy atom, increasing molecular weight (evidenced by LCMS: m/z 509 for its derivative) and enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
- The 2,3-difluoro configuration directs electrophilic substitution to the 5-position, contrasting with the 3,5-difluoro orientation in the target compound.
- Applications : Used in synthesizing tetrahydropyridazine carboxylates for medicinal chemistry applications, highlighting its role in introducing halogenated aromatic motifs .
(b) 3,5-Difluoro-4-isobutoxybenzaldehyde (CAS: 1443343-76-7, SynHet)
- Substituents : Isobutoxy (2-methylpropoxy) at 4-position.
- Key Properties :
- The longer isobutoxy chain increases steric hindrance and lipophilicity (logP ~2.8, estimated) compared to the isopropoxy group in the target compound.
- This enhances membrane permeability in biological systems but may reduce solubility in polar solvents.
- Applications : Similar pharmaceutical intermediate applications, though its bulkier alkoxy group may limit reactivity in sterically demanding reactions .
Pharmacological Relevance
- 3,5-Difluoro-4-isopropoxybenzaldehyde : Preferred in APIs (Active Pharmaceutical Ingredients) requiring balanced solubility and metabolic stability. Its isopropoxy group avoids excessive hydrophobicity, unlike the isobutoxy analog.
- 2,3-Difluoro-4-iodobenzaldehyde : Valued in radiolabeling or imaging probes due to iodine’s compatibility with isotopic substitution.
Biological Activity
3,5-Difluoro-4-isopropoxybenzaldehyde (CAS No. 1509381-38-7) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzaldehyde core with two fluorine substituents at the 3 and 5 positions and an isopropoxy group at the 4 position. The molecular formula is C11H12F2O2, and its molecular weight is approximately 220.21 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in cells.
- Receptor Binding : Its structural features allow it to bind to specific receptors, influencing signaling pathways that are crucial for cellular function.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The results showed that this compound exhibited selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Case Studies
- Case Study on Anticancer Activity : A recent publication highlighted the potential of this compound in inhibiting tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent.
- Case Study on Enzyme Inhibition : Another study focused on the inhibition of specific kinases involved in cancer progression. The results demonstrated that the compound effectively inhibited these kinases, leading to reduced cell proliferation in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
